molecular formula C4H9N3O B13348392 (R)-4-(Aminomethyl)imidazolidin-2-one

(R)-4-(Aminomethyl)imidazolidin-2-one

Cat. No.: B13348392
M. Wt: 115.13 g/mol
InChI Key: LSLTVBMVLGQVTK-GSVOUGTGSA-N
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Description

(R)-4-(Aminomethyl)imidazolidin-2-one is a chiral compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of biologically active molecules. The imidazolidin-2-one core is a privileged scaffold found in numerous FDA-approved drugs and investigational compounds, noted for its broad therapeutic potential . This structure is associated with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties, as demonstrated by various derivatives of the imidazolidinone family . The specific stereochemistry of the (R)-enantiomer is often critical for optimal biological activity and pharmacokinetic profiles, making it a valuable reagent for the development of enantiomerically pure pharmaceuticals . Researchers can utilize this compound as a key intermediate in multicomponent reactions and other efficient synthetic protocols to generate complex heterocyclic compounds, leveraging its functional groups for further chemical modification . Its application is particularly relevant in exploring new anticancer agents, given the documented efficacy of similar 2-thioxoimidazolidin-4-one derivatives against various human cancer cell lines . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

(4R)-4-(aminomethyl)imidazolidin-2-one

InChI

InChI=1S/C4H9N3O/c5-1-3-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8)/t3-/m1/s1

InChI Key

LSLTVBMVLGQVTK-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](NC(=O)N1)CN

Canonical SMILES

C1C(NC(=O)N1)CN

Origin of Product

United States

Preparation Methods

Base-Catalyzed Rearrangement of Aminomethyl-Substituted Oxazolidinones

One synthetic route involves the base-catalyzed rearrangement of aminomethyl-substituted oxazolidinones to form 1,4-disubstituted imidazolidin-2-ones, including the (R)-4-(aminomethyl) derivative. This method was developed as part of antibacterial drug discovery efforts to create bioisosteric analogues of oxazolidinones.

  • Key features : Utilizes aminomethyl-substituted oxazolidinones as starting materials.
  • Catalyst/Conditions : Base catalysis under controlled conditions.
  • Outcome : Formation of 1,4-disubstituted imidazolidinones with good regioselectivity.

This approach leverages the isosteric relationship between oxazolidinones and imidazolidinones to access the target compound efficiently.

Acid-Catalyzed Cyclization of (2,2-Diethoxyethyl)ureas

Another method involves acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas with nucleophiles such as phenol, which proceeds through oxonium cation intermediates and iminium ions to yield 4-substituted imidazolidin-2-ones.

  • Mechanism : Formation of oxonium cation → intramolecular cyclization → elimination to iminium cation → nucleophilic attack → deprotonation to final product.
  • Relevance : Provides a pathway to 4-substituted imidazolidin-2-ones, which includes the aminomethyl substituent.
  • Conditions : Acid catalysis, typically at mild temperatures.

This method allows regioselective formation of the 4-substituted imidazolidin-2-one ring system.

Reaction of Amino Acids with Phenyl Isocyanate Followed by Acid Hydrolysis

A classical approach to imidazolidin-2-one derivatives involves reacting amino acids with phenyl isocyanate to form urea intermediates, which upon acid hydrolysis yield imidazolidin-2-one derivatives.

  • Starting materials : Amino acids (e.g., C-arylglycines) and phenyl isocyanate.
  • Procedure : Amino acid reacts with phenyl isocyanate → urea intermediate → acid hydrolysis → imidazolidin-2-one.
  • Yields : Typically moderate to high (e.g., 70-80%).
  • Example : Synthesis of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione derivatives.

Although this method is more commonly used for 2,4-dione derivatives, it is adaptable for preparing 4-substituted imidazolidin-2-ones.

CeO2-Catalyzed Direct Synthesis from Ethylenediamine Carbamate (EDA-CA)

A recent catalytic method uses cerium dioxide (CeO2) as a reusable heterogeneous catalyst for the direct synthesis of 2-imidazolidinone derivatives from ethylenediamine carbamate without the need for external CO2.

  • Catalyst : CeO2 heterogeneous catalyst.
  • Solvent : 2-Propanol found optimal for solubility and selectivity.
  • Conditions : 413 K under argon atmosphere.
  • Yield : Up to 83% yield based on EDA-CA.
  • Advantages : Mild conditions, no external CO2 pressure, catalyst reusability.
  • Mechanism : Direct catalytic conversion of EDA-CA to 2-imidazolidinone with suppression of side products due to solvent effects.

This method is particularly attractive for scalable, green synthesis of imidazolidin-2-ones including the aminomethyl-substituted variants.

Carbonylation of Vicinal Diamines with Dialkyl Carbonates

An eco-friendly approach involves carbonylation of vicinal diamines with dialkyl carbonates in the presence of metal catalysts such as Pb(NO3)2 or Cu(II) salts.

  • Starting materials : Vicinal diamines synthesized from reduction of α-aminonitriles.
  • Catalysts : Pb(NO3)2, Cu(NO3)2, and other metal salts.
  • Reaction conditions : Mild heating in two-necked round bottom flask under nitrogen atmosphere.
  • Yields : Moderate to high (60-85% depending on substrate).
  • Advantages : Avoids toxic phosgene, uses mild conditions, simple procedure.
  • Limitations : Some methods require autoclave conditions; others avoid pressure vessels.

This method can be tuned for the synthesis of various imidazolidin-2-one derivatives including chiral aminomethyl-substituted compounds.

Organo-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A novel organocatalytic route involves intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones.

  • Catalysts : Strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).
  • Reaction time : Very rapid, often complete within 1 hour or less.
  • Yields : High yields reported (up to quantitative).
  • Mechanism : Base deprotonation → cyclization via allenamide intermediate → protonation to product.
  • Stereoselectivity : Good control over stereochemistry.

This method is efficient for synthesizing chiral imidazolidin-2-ones including (R)-4-(aminomethyl) derivatives.

Pd-Catalyzed Carboamination of N-Allylureas

Palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides offers a stereoselective synthesis of 4,5-disubstituted imidazolidin-2-ones.

  • Starting materials : N-allylureas prepared from allylic amines and isocyanates.
  • Catalyst : Pd-based catalytic system.
  • Outcomes : Formation of C–C and C–N bonds with control over stereochemistry.
  • Yields : Moderate to good.
  • Limitations : Side reactions possible; reaction conditions require optimization.

This method is valuable for stereoselective synthesis of substituted imidazolidin-2-ones, including aminomethyl substitution at the 4-position.

Summary of Key Preparation Methods and Yields

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Base-catalyzed rearrangement of oxazolidinones Aminomethyl-substituted oxazolidinones Base catalysis Moderate Bioisosteric approach
Acid-catalyzed cyclization of ureas (2,2-Diethoxyethyl)ureas + nucleophiles Acid catalysis Moderate Regioselective 4-substitution
Amino acid + phenyl isocyanate + acid hydrolysis Amino acids + phenyl isocyanate Acid hydrolysis 70-80 Classical method for imidazolidin-2-ones
CeO2-catalyzed synthesis from EDA-CA Ethylenediamine carbamate (EDA-CA) CeO2 catalyst, 2-propanol, 413 K Up to 83 Green, reusable catalyst, mild conditions
Carbonylation of vicinal diamines Vicinal diamines + dialkyl carbonates Pb(NO3)2, Cu(II) salts, mild heat 60-85 Eco-friendly, avoids phosgene
Organo-catalyzed hydroamidation Propargylic ureas BEMP base Up to 100 Fast, stereoselective
Pd-catalyzed carboamination N-allylureas + aryl/alkenyl bromides Pd catalyst Moderate Stereoselective, complex substrates

Chemical Reactions Analysis

Types of Reactions

®-4-(Aminomethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce a variety of functionalized imidazolidinones.

Scientific Research Applications

®-4-(Aminomethyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Aminomethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Imidazolidin-2-one derivatives exhibit diverse substituents at positions 1, 3, 4, and 5, which critically influence their physical and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Selected Imidazolidin-2-one Derivatives and Their Properties
Compound Name Substituents Yield (%) Melting Point (°C) Key Features Reference
4-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)-3-methyl-1-(m-tolyl)imidazolidin-2-one (2l) 4: Hydroxybenzo[d][1,3]dioxol-5-yl; 1: m-Tolyl; 3: Methyl 50 180 Polar aromatic substituent; moderate yield
1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][1,3]dioxol-5-yl)-3-methylimidazolidin-2-one (2m) 4: Hydroxybenzo[d][1,3]dioxol-5-yl; 1: 3-Chlorophenyl; 3: Methyl 77 210 Chloro group enhances stability
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (18c) 1: 3,4-Dimethoxybenzyl; 3: Trifluoromethylbenzyl-piperidine N/A N/A Anti-Alzheimer’s activity
(Z)-1-(2-Chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one (LPSF/PTS23) 5: Thioxo; 4: Trimethoxybenzylidene; 1: Chloro-fluorobenzyl N/A N/A Antiparasitic activity
1-(2-Aminoethyl)imidazolidin-2-one 1: 2-Aminoethyl N/A N/A High structural similarity (0.84)

Key Observations:

  • Substituent Effects on Melting Points: Chloro- or methoxy-substituted aryl groups (e.g., compound 2m, 210°C) increase melting points compared to non-halogenated analogs (e.g., 2l, 180°C) due to enhanced intermolecular interactions .
  • Yield Variability: Substituents impact synthetic efficiency. For instance, electron-withdrawing groups (e.g., chloro in 2m) correlate with higher yields (77%) compared to electron-donating groups (e.g., methoxy in 3d, 36%) .
  • Bioactivity: Trifluoromethyl and piperidine moieties (compound 18c) enhance acetylcholinesterase inhibition, critical for anti-Alzheimer’s applications .

Functional Group Impact on Bioactivity

  • Aminomethyl Group (Target Compound): The (R)-aminomethyl group at position 4 likely enhances solubility and hydrogen-bonding capacity, favoring interactions with biological targets.
  • Thioxo Modification (LPSF/PTS23): Replacement of the carbonyl oxygen with sulfur (5-thioxo) alters electronic properties, improving antiparasitic efficacy against S. mansoni .

Stereochemical Considerations

The (R)-configuration in the target compound may offer superior enantioselectivity in binding compared to racemic mixtures .

Q & A

Q. What are the optimal synthetic routes for (R)-4-(Aminomethyl)imidazolidin-2-one?

Methodological Answer: The synthesis of imidazolidin-2-one derivatives typically involves cyclization or condensation reactions. For example:

  • Thiourea Cyclization : Reacting thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃) can yield imidazolidin-2-ones .
  • Microwave-Assisted Synthesis : Accelerating reaction kinetics via microwave irradiation improves yields in cyclization steps (e.g., using 1-(2-chloroethyl)imidazolidin-2-one as a precursor) .
  • Enantioselective Synthesis : Chiral auxiliaries or catalysts (e.g., L-proline) can enforce the (R)-configuration during ring closure .

Q. Key Considerations :

  • Purification via column chromatography or recrystallization.
  • Reaction optimization using DOE (Design of Experiments) to balance temperature, solvent polarity, and reagent ratios.

Q. How is the stereochemical configuration of the (R)-enantiomer confirmed?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Resolves absolute configuration via single-crystal diffraction (e.g., as demonstrated for 1-[4-(aminomethyl)phenyl]imidazolidin-2-one) .
  • Optical Rotation : Compare experimental [α]D values with literature data for (R)-configured analogs.

Q. Data Interpretation :

  • Match observed NOE (Nuclear Overhauser Effect) patterns in NMR with computational models (e.g., DFT-optimized structures).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm amine and carbonyl groups.
    • NOESY : Verifies spatial proximity of substituents (e.g., aminomethyl group orientation) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₅H₁₀N₃O⁺ requires m/z 128.0819).
  • FTIR : Identify characteristic stretches (e.g., N-H ~3300 cm⁻¹, C=O ~1700 cm⁻¹) .

Q. Example Structural Data :

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)CN
InChIKeyKWSZXYDYUDVQJT-UHFFFAOYSA-N

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to targets (e.g., enzymes with imidazolidinone-binding pockets) .
  • MD Simulations : Parameterize the compound with GAFF force fields and simulate binding stability (e.g., as done for 4-(aminomethyl)benzoic acid in urokinase studies) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and identify critical residues for mutagenesis studies.

Case Study :
A 2023 study modeled imidazolidinone derivatives as angiotensin II receptor antagonists, identifying hydrophobic interactions with Tyr¹¹³ and hydrogen bonds with Asp²⁸¹ .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (e.g., pH, serum content) .
  • Mechanistic Profiling : Use knockout cell lines or competitive binding assays to confirm target specificity (e.g., ruling off-target effects in schistosomicidal activity) .
  • Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity assays in Arab. J. Chem. and Med. Chem. Res.) to identify confounding variables .

Example Conflict Resolution :
Discrepancies in antimitotic activity of 5-arylmethylidene derivatives were resolved by correlating substituent electronegativity with microtubule destabilization efficiency .

Q. How can structural modifications enhance selectivity in target binding?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the aminomethyl group with sulfonamide or guanidine to modulate hydrogen-bonding capacity .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the imidazolidinone ring for enhanced π-stacking with aromatic residues .
  • Protease Stability : Methylate the amine to reduce metabolic degradation while retaining affinity (e.g., as in dual H₁/H₄ receptor ligands) .

Q. SAR Table for Imidazolidinone Derivatives :

DerivativeR-GroupBiological Activity (IC₅₀)Source
(R)-4-Aminomethyl-CH₂NH₂120 nM (Angiotensin II R)
5-(4-Fluorophenyl)-C₆H₄F85 nM (Antimitotic)
2-Thioxo=S1.2 μM (Schistosomicidal)

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